Heparin binding peptide
Description
Properties
IUPAC Name |
2-[[2-[2-[[2-[[1-[1-[5-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIMRGEBNSORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1023.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis of Heparin Binding Peptides
Design and Solid-Phase Peptide Synthesis
The canonical approach involves solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. A 19-residue peptide was designed to adopt an α-helical conformation, incorporating lysine and arginine residues to create a cationic surface for heparin interaction. Orthogonal protection groups (e.g., tert-butyl for side chains) ensured selective deprotection during synthesis.
Residue Selection and Helicity Optimization
Positions 2, 5, 9, 13, and 17 were assigned to lysine to align positive charges along one face of the helix. Circular dichroism (CD) spectroscopy confirmed 75% helicity in neutral pH buffer at 2°C, increasing to 85% under high ionic strength (150 mM NaCl) and 100% in 75% ethanol. Thermal denaturation studies revealed a helix-to-coil transition midpoint (Tm) of 25°C, with a van’t Hoff enthalpy change (ΔHvH) of 3.2 kcal/mol, indicating moderate stability.
Purification and Characterization
Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% trifluoroacetic acid) achieved >95% purity. Mass spectrometry (MALDI-TOF) validated the molecular weight (2,342 Da), aligning with theoretical calculations.
Table 1: Synthetic Peptide Properties
| Property | Value | Conditions |
|---|---|---|
| Helicity | 75% → 100% | Neutral pH → 75% ethanol |
| Tm | 25°C (peptide alone) | CD spectroscopy |
| ΔHvH | 3.2 kcal/mol | Thermal denaturation |
| Heparin-induced Tm | 50°C | CD with heparin |
Recombinant Production of Heparin Binding Proteins
Fusion Protein Strategy in E. coli
A patent-pending method utilizes a glutathione S-transferase (GST) fusion system to produce insoluble HBPs in E. coli. The DNA construct encodes HBP, a protease cleavage site (e.g., thrombin), and GST, enabling affinity purification via glutathione agarose.
Inclusion Body Formation and Solubilization
Expression in BL21(DE3) cells at 37°C yielded insoluble inclusion bodies. Post-lysis (sonication at 40 W, 10 sec pulses), centrifugation (10,000 ×g, 10 min) isolated inclusion bodies, which were solubilized in 6 M guanidinium hydrochloride. Refolding via stepwise dialysis into 50 mM Tris (pH 8.0) restored native conformation.
Table 2: Recombinant HBP Production Workflow
| Step | Parameters | Outcome |
|---|---|---|
| Cell Lysis | 40 W sonication, 10 sec pulses | Insoluble inclusion bodies |
| Solubilization | 6 M guanidinium HCl | Denatured fusion protein |
| Affinity Chromatography | Glutathione agarose | GST-HBP fusion isolation |
| Protease Cleavage | Thrombin (1:100 w/w), 18 h | HBP release |
Structural and Functional Validation
Challenges and Optimization
Emerging Technologies
Chemoenzymatic Synthesis
UDP-sugar precursors and glycosyltransferases enable site-specific heparan sulfate mimetics. A one-pot multi-enzyme (OPME) system synthesizes hexasaccharides with defined sulfation patterns, though peptide conjugation remains experimental.
Microfluidic Automated Synthesis
Microfluidic chips with immobilized enzymes (e.g., heparosan synthase) produce heparin oligosaccharides in <6 h, potentially adaptable for HBP-heparin complexes.
Chemical Reactions Analysis
Types of Reactions: Heparin binding peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acids.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with modified amino acid sequences .
Scientific Research Applications
Therapeutic Applications
1.1 Anticoagulant Reversal
Heparin binding peptides have been developed as non-anticoagulant agents that can effectively neutralize the anticoagulant effects of heparin. For instance, concatameric heparin binding peptides have demonstrated the ability to neutralize enoxaparin's anti-Factor Xa activity rapidly in vivo, making them potential candidates for reversing heparin-induced anticoagulation during surgical procedures or in emergency settings .
1.2 Viral Infection Treatment
Recent studies have highlighted the role of HBPs in preventing the cellular uptake of viruses, including SARS-CoV-2. These peptides can antagonize the binding of viruses to heparan sulfate proteoglycans on cell surfaces, thereby inhibiting viral entry. Variants of these peptides have shown promise in preclinical models for treating viral infections and may be engineered for enhanced efficacy .
1.3 Cancer Therapy
HBPs have been investigated for their role in cancer therapy, particularly in inhibiting angiogenesis—the formation of new blood vessels from existing ones—which is crucial for tumor growth. One study reported that a specific heparan sulfate binding peptide inhibited the proliferation of endothelial cells and reduced tube formation, indicating its potential as an anti-angiogenic agent .
Drug Delivery Systems
2.1 Targeted Delivery
Heparin binding peptides can be conjugated with various therapeutic agents to enhance targeted delivery to tissues rich in glycosaminoglycans or proteoglycans. This approach is particularly useful in delivering drugs to tumor sites or inflamed tissues where such receptors are overexpressed .
2.2 Case Study: Amyloidosis Imaging
A synthetic HBP has been developed for imaging amyloid deposits associated with systemic amyloidosis using PET scans. This peptide demonstrated favorable pharmacokinetic properties and improved binding to amyloid structures, showcasing its utility in both diagnostic and therapeutic contexts .
Biotechnology Applications
3.1 Protein Purification
In biotechnology, HBPs serve as affinity tags for the purification of recombinant proteins. A novel heparin-binding affinity tag has been designed to facilitate one-step purification using heparin-Sepharose chromatography, significantly streamlining the process compared to traditional methods . The HB-tag allows for high-yield expression and purification of target proteins from various expression systems.
Mechanism of Action
Heparin binding peptides can be compared with other heparin mimetics and glycosaminoglycan-binding peptides:
Heparin Mimetics: These are synthetic or semi-synthetic compounds designed to mimic the structure and function of heparin.
Glycosaminoglycan-Binding Peptides: These peptides bind to other glycosaminoglycans, such as chondroitin sulfate and dermatan sulfate, and have similar biological activities.
Uniqueness: Heparin binding peptides are unique in their high specificity and affinity for heparin and heparan sulfate proteoglycans. This specificity makes them valuable tools in research and therapeutic applications, particularly in targeting heparin-binding pathogens and modulating cell signaling pathways .
Comparison with Similar Compounds
Structural Features
Heparin Binding Peptide (HBP)
- Sequence: The canonical HBP sequence (e.g., from fibronectin) contains motifs like XBBXBX or XBBBXXBX (B: basic residue) .
- Spatial Distribution : Basic residues are strategically spaced to align with heparin’s sulfation pattern .
Vitronectin-Derived Heparin-Binding Sequences
- Vitronectin, a glycoprotein in blood and extracellular matrix, binds heparin through cryptic sequences exposed upon multimerization.
Inhibitory Peptides (e.g., RGWRGEKIGN)
- These peptides (e.g., from phage display screens) bind heparan sulfate enzymes (e.g., sulfotransferases) via mixed electrostatic and hydrophobic interactions. RGWRGEKIGN mimics heparin’s sulfation pattern to block substrate binding .
CPC Clip Motif-Containing Peptides
- The CPC clip motif (Cys-Pro-Cys) enables dual binding to heparin and lipopolysaccharides (LPS). Mutations in this motif reduce affinity for both ligands, highlighting structural overlap in polysaccharide recognition .
Binding Affinity and Mechanisms
Functional and Clinical Implications
HBP
- Biomedical Applications : Used in tissue engineering to enhance cell adhesion and scaffold functionalization .
- Limitations : Susceptibility to proteolysis and lack of quantitative binding data .
Vitronectin Multimers
- Physiological Role : Stabilizes heparin in circulation; altered binding in disease states (e.g., thrombosis) .
Enzyme-Targeting Peptides (e.g., NMQALSMPVT)
- Therapeutic Potential: Inhibitors of heparan sulfate-modifying enzymes for cancer or inflammation .
CPC Clip Peptides
- Cross-Reactivity : Explains why heparin-binding proteins may also interact with bacterial LPS, linking heparin therapy to sepsis risk .
Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| HBP | High specificity for heparin/HS; modular design | Lack of quantitative binding data |
| Vitronectin | Native physiological relevance | Multimerization complicates in vitro use |
| RGWRGEKIGN | High enzyme inhibitory potency | Off-target effects on other HS interactions |
| CPC Clip Peptides | Dual therapeutic targets (heparin/LPS) | Structural complexity limits synthesis |
Biological Activity
Heparin binding peptides (HBPs) are a class of peptides that exhibit a strong affinity for heparin and related glycosaminoglycans. Their biological activity is diverse, impacting various physiological processes, including anticoagulation, antimicrobial action, and cellular interactions. This article will delve into the mechanisms of action, therapeutic applications, and recent research findings regarding HBPs.
1. Anticoagulant Activity:
HBPs can neutralize the anticoagulant effects of heparin and low molecular weight heparins (LMWH). Studies have shown that specific HBPs can reduce plasma heparin levels significantly, with some peptides achieving up to 90% neutralization of heparin activity in vitro . The binding affinity of these peptides is crucial; for instance, certain HBPs have a dissociation constant () as low as 100 nM, indicating strong binding to heparin .
2. Antimicrobial Properties:
Research has demonstrated that HBPs possess antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This antimicrobial effect is attributed to structural motifs that confer cationicity and amphipathicity, which facilitate binding to bacterial membranes . For example, human antimicrobial peptides such as alpha-defensin and LL-37 have been shown to interact with heparin, enhancing their antimicrobial efficacy .
3. Modulation of Cellular Behavior:
HBPs influence cell adhesion, growth, and differentiation through interactions with extracellular matrix components. They can modulate the activity of various cell types by binding to receptors involved in cell signaling pathways. For instance, HBPs derived from the extracellular domain of the KDR VEGF receptor have been shown to inhibit endothelial cell proliferation by blocking VEGF signaling .
Therapeutic Applications
The therapeutic potential of HBPs spans several domains:
- Anticoagulation Therapy: HBPs are being explored as adjuncts or alternatives to traditional anticoagulants, particularly in patients at risk for heparin-induced thrombocytopenia (HIT) .
- Antimicrobial Agents: Given their ability to combat infections, HBPs may serve as novel antimicrobial agents in treating resistant bacterial strains .
- Tissue Engineering: In tissue engineering applications, HBPs can promote cell adhesion and migration, essential for tissue regeneration and repair .
Table 1: Summary of Research Findings on Heparin Binding Peptides
| Study | Findings | Application |
|---|---|---|
| Fromm et al. (1997) | Identified binding preferences of HBPs related to sulfation patterns in heparan sulfate | Understanding peptide design for enhanced binding |
| Andersson et al. (2004) | Demonstrated antimicrobial activity of HBPs against various pathogens | Potential use in infection control |
| PNAS (1997) | HIP peptide competes with antithrombin III for heparin binding | Development of new anticoagulant therapies |
Case Study: Antimicrobial Activity
A recent study evaluated the efficacy of HBPs derived from human proteins against common pathogens. The results indicated that these peptides not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics . This finding highlights the potential for developing combination therapies that leverage the unique properties of HBPs.
Q & A
Q. What experimental parameters significantly influence heparin binding peptide (HBP)-heparin interactions, and how should they be optimized in binding assays?
Key parameters include pH, temperature, ionic strength, and additives (e.g., glycerol). For example, glycerol enhances refolding efficiency of MHC class II molecules in peptide-binding assays by stabilizing protein structure . Systematic optimization via iterative testing (e.g., varying pH from 5.0–7.5 or temperature from 4°C–37°C) is recommended to account for variability across HBPs and target molecules . Gel filtration with radio-labeled peptides remains a foundational method for quantitative binding analysis .
Q. How can researchers ensure batch-to-batch consistency in synthetic HBPs for reproducible bioassays?
Research-grade peptides often exhibit variability in purity, solubility, and salt content. To minimize discrepancies:
- Request peptide content analysis to standardize concentrations across batches.
- Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity .
- Use HPLC and mass spectrometry (MS) for quality control, as described in synthesis protocols for heptapeptides .
Q. What are the limitations of standard assays (e.g., ELISA, SPR) for quantifying HBP-heparin binding kinetics?
While ELISA provides high sensitivity, it may fail to detect low-affinity interactions. Surface plasmon resonance (SPR) requires immobilization of heparin or HBPs, which can alter binding conformations. Circular dichroism (CD) spectroscopy offers complementary data by monitoring structural changes during binding, as demonstrated in studies of LL-37 peptide interactions with heparin-like molecules .
Advanced Research Questions
Q. How can computational tools (e.g., IEDB, NetMHCIIpan) be integrated with experimental data to predict HBP interactions with heparin and other glycosaminoglycans?
Bioinformatics tools like IEDB and NetMHCIIpan incorporate parameters such as peptide length, charge, and solvent accessibility. However, they often neglect endocytic processing factors (e.g., lysosomal pH, protease activity). To improve accuracy:
- Validate predictions with experimental binding assays (e.g., competitive inhibition using heparin analogs).
- Account for heparin’s sulfation pattern, which critically impacts binding affinity .
Q. What strategies are effective for designing HBPs with dual functionalities (e.g., heparin binding + cell adhesion)?
Structural domain fusion is a proven approach. For example:
- Combine HBPs with RGD motifs to enhance cell adhesion, as seen in recombinant collagen designs .
- Use linker sequences (e.g., glycine-rich spacers) to prevent steric hindrance between functional domains. Functional validation via competitive binding assays (e.g., heparin vs. integrin inhibitors) is essential .
Q. How can researchers resolve contradictory data in HBP-heparin binding studies, particularly when comparing in vitro and in vivo results?
Discrepancies often arise from differences in heparin sulfation density or extracellular matrix (ECM) interactions. To address this:
- Standardize heparin sources (e.g., porcine intestinal vs. bovine lung heparin).
- Perform ex vivo ECM binding assays using tissue sections to mimic physiological conditions .
- Analyze binding cooperativity via Hill coefficients (h >1 indicates positive cooperativity) from CD titration data .
Methodological Guidance
Q. What experimental controls are critical for validating HBP specificity in heparin-dependent processes (e.g., growth factor activation)?
Include:
- Heparinase-treated samples to confirm heparin dependency .
- Competitive inhibitors (e.g., suramin or dalteparin) to block HBP-heparin interactions .
- Negative control peptides with scrambled or charge-neutralized sequences .
Q. How should researchers approach structural characterization of HBPs with dynamic binding modes?
Combine NMR spectroscopy (for solution-state conformations) and molecular dynamics simulations (for binding trajectory analysis). Note that simulations are computationally intensive; prioritize residues with high solvent accessibility or charged side chains (e.g., arginine clusters) for focused analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
